molecular formula C7H2Br2F3IO B12097351 1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene CAS No. 1000578-23-3

1,5-Dibromo-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B12097351
CAS No.: 1000578-23-3
M. Wt: 445.80 g/mol
InChI Key: WZGLRXSAYIDYOB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dibromo-2-iodotrifluoromethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a trifluoromethoxybenzene precursor under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

3,5-Dibromo-2-iodotrifluoromethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dibromo-2-iodotrifluoromethoxybenzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-iodotrifluoromethoxybenzene involves its interaction with molecular targets through its functional groups. The bromine, iodine, and trifluoromethoxy groups can form various interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

3,5-Dibromo-2-iodotrifluoromethoxybenzene can be compared with other halogenated benzene derivatives, such as:

    2,5-Dibromo-3,4-difluorothiophene: Another halogenated compound with similar applications in organic synthesis and research.

    3,5-Dibromo-2-iodophenol: A compound with similar halogenation but different functional groups, leading to distinct reactivity and applications.

The uniqueness of 3,5-Dibromo-2-iodotrifluoromethoxybenzene lies in its trifluoromethoxy group, which imparts unique electronic and steric properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

1000578-23-3

Molecular Formula

C7H2Br2F3IO

Molecular Weight

445.80 g/mol

IUPAC Name

1,5-dibromo-2-iodo-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2Br2F3IO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H

InChI Key

WZGLRXSAYIDYOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)I)Br)Br

Origin of Product

United States

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